

Physical and chemical properties of the Partricin complex

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Compound of Interest

Compound Name: *Partricin*

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An In-Depth Technical Guide to the Physical and Chemical Properties of the **Partricin** Complex
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the **Partricin** complex, a heptaene macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Physical Properties

The **Partricin** complex, like other polyene macrolides, exhibits poor aqueous solubility, which is a significant challenge in its formulation and delivery.^[1] Its methyl ester derivative, **Mepartricin**, has been more extensively characterized and its properties provide valuable insights into the behavior of the parent complex.

Solubility

The **Partricin** complex is sparingly soluble in water and most organic solvents.^[2] **Mepartricin** shows slightly improved solubility in some organic solvents.^[3]

Property	Solvent	Solubility
Mepartricin	Water, Aqueous Alkali	Slightly Soluble[3]
Ether, Petroleum Ether	Slightly Soluble[3]	
Benzene	Slightly Soluble[3]	
Acetone, Alcohols	Soluble[3]	
Pyridine, DMF, DMSO	Soluble[3]	

Aggregation

The aggregation state of polyene macrolides in aqueous solution is a critical factor influencing their solubility, stability, and biological activity. While specific studies on the aggregation of the **Partricin** complex are not readily available, it is expected to exhibit aggregation behavior similar to other polyenes like Amphotericin B, which can exist as monomers, oligomers, and poly-aggregates.[4][5]

Chemical Properties

The **Partricin** complex consists of two main components, **Partricin A** and **Partricin B**, which are aromatic heptaene macrolides.[2][6] Their structures have been elucidated, and their chemical properties are dominated by the large macrolide ring, the polyene chromophore, and the mycosamine sugar moiety.

Property	Partricin A	Mepartricin B
Molecular Formula	C ₅₉ H ₈₆ N ₂ O ₁₉ [7]	C ₅₉ H ₈₆ N ₂ O ₁₉ [7]
Molar Mass	1141.359 g/mol (for Mepartricin A)[8]	1127.32 g/mol [9]
CAS Number	62534-68-3 (for Mepartricin A) [3]	62534-69-4[7]
Synonyms	Gedamycin[10]	Vacidin[10]

Spectroscopic Properties

The conjugated heptaene system in the **Partricin** complex is responsible for its characteristic UV-Vis absorption spectrum.

Compound	Solvent	UV-Vis Absorption Maxima (λ_{max}) in nm
Mepartricin	Ethanol	401, 378, 359, 340[3]
Mepartricin A	Methanol	400, 377, 357, 339, 287, 240, 234, 204[3]
Mepartricin B	Methanol	402, 379, 359, 340, 285, 233, 204[3]
Partricin*	Methanol/Water	401, 378, 360[11]
(as the N-acetyl methyl ester derivative)		

Stability

Partriciens are known to be sensitive to light. Exposure to UV-VIS radiation can induce a cis-trans photoisomerization of the double bonds in the heptaene chromophore, leading to the formation of iso-**partriciens** with an all-trans configuration.[11][12] This photochemical instability is a critical consideration for formulation and storage.

Experimental Protocols

Determination of Aqueous Solubility (Filter Plate Method)

This protocol is a high-throughput method to determine the aqueous solubility of a compound. [13]

- Preparation of Standard Curve:
 - Prepare a stock solution of the **Partricin** complex (e.g., 10 mM in DMSO).

- Create a series of dilutions from the stock solution in a suitable buffer to generate a standard curve (e.g., 500, 200, 50, 12.5, and 3.125 μM).
- Measure the absorbance of the standards using a UV/Vis spectrophotometer at the λ_{max} of **Partricin** (around 401 nm).
- Plot absorbance versus concentration and determine the slope of the line.
- Solubility Measurement:
 - Add an aliquot of the concentrated stock solution (e.g., 10 μL of 10 mM **Partricin** in DMSO) to a defined volume of aqueous buffer (e.g., 190 μL) in each well of a 96-well MultiScreen Solubility filter plate.
 - Cover the plate and mix on a plate shaker for a defined period (e.g., 1.5 hours) at room temperature to reach equilibrium.
 - Transfer the filtrate to a 96-well collection plate using vacuum filtration.
 - Measure the UV/Vis absorbance of the filtrate.
 - Calculate the concentration of the dissolved **Partricin** using the slope from the standard curve.

Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used for the separation and quantification of **Partricin** A and B and their photoisomers.^{[6][11]}

- Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
- Column: C18 reverse phase column (e.g., Luna 100 C18 (2), 150 x 4.6 mm, 5 μm).^[11]
- Mobile Phase: A mixture of an organic solvent and an aqueous buffer. An example is 38% acetonitrile and 62% ammonium acetate buffer (5.5 mmol, pH = 4.5), v/v.^[11]
- Flow Rate: 1.0 mL/min.^[11]

- Column Temperature: Room temperature or controlled (e.g., 20-40 °C).[4]
- Detection: Monitor at a wavelength corresponding to one of the absorption maxima of the heptaene chromophore, for example, 378 nm.[11]
- Injection Volume: 1-100 µL.[4]
- Procedure:
 - Dissolve the **Partricin** complex sample in a suitable solvent (e.g., methanol/water).
 - Inject the sample into the HPLC system.
 - Elute the components using the specified mobile phase and flow rate.
 - Identify and quantify the peaks corresponding to **Partricin A**, **Partricin B**, and any degradation products or isomers based on their retention times and UV spectra compared to standards.

Investigation of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for studying drug aggregation.[14][15][16][17]

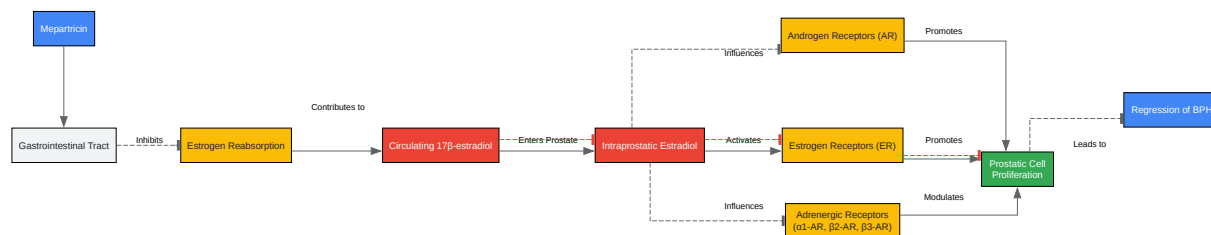
- Instrumentation: A dynamic light scattering spectrometer.
- Sample Preparation:
 - Prepare a series of solutions of the **Partricin** complex in the desired aqueous buffer at various concentrations.
 - Filter the solutions through a low-binding syringe filter (e.g., 0.22 µm) to remove dust and large particulates.
- Measurement:
 - Place the sample in a clean cuvette and insert it into the DLS instrument.

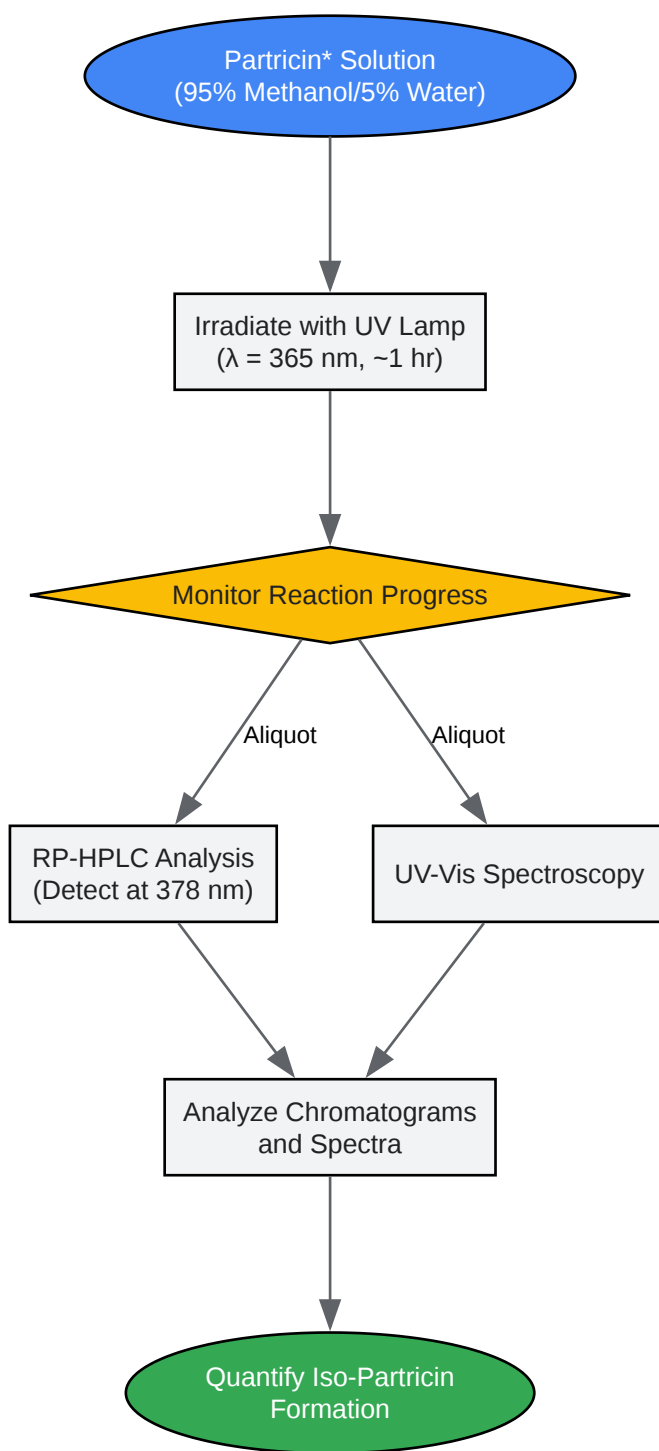
- Allow the sample to equilibrate to the desired temperature.
- The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.
- The fluctuations in the intensity of the scattered light are measured over time.
- Data Analysis:
 - The instrument's software calculates an autocorrelation function from the intensity fluctuations.
 - This function is used to determine the diffusion coefficient of the particles in the solution.
 - The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles.
 - The output will provide the average particle size and a polydispersity index (PDI), which indicates the width of the size distribution. An increase in the average hydrodynamic radius with increasing concentration would be indicative of aggregation.

Signaling Pathways and Mechanism of Action

The primary antifungal mechanism of the **Partricin** complex, like other polyenes, is the binding to ergosterol in fungal cell membranes, leading to pore formation and increased membrane permeability.[9] However, its derivative **Mepartricin** is also used in the treatment of benign prostatic hyperplasia (BPH), where it exhibits a different mechanism of action.[1][8]

Mepartricin is thought to act as an estrogen reabsorption inhibitor in the gut, which leads to a decrease in circulating estrogen levels.[8] This reduction in systemic estrogen, and consequently in the prostate, is believed to play a key role in the regression of BPH.[1] The reduced estrogen levels can lead to a downregulation of estrogen receptors and a modulation of adrenergic receptors in the prostate, which are involved in regulating cell proliferation and smooth muscle tone.[18]





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